molecular formula C4H8N2OS B1277958 4-Thiazolidinecarboxamide CAS No. 103749-87-7

4-Thiazolidinecarboxamide

Cat. No. B1277958
M. Wt: 132.19 g/mol
InChI Key: AIOMGEMZFLRFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinecarboxamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a thiazolidine core, a heterocyclic structure containing sulfur and nitrogen atoms, which can be modified to produce a variety of derivatives with different properties and activities 10.

Synthesis Analysis

The synthesis of 4-thiazolidinecarboxamide derivatives involves various strategies, including multicomponent reactions and condensation processes. For instance, 4-thiazolidinones have been used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through nucleophilic addition reactions . Additionally, thiazolidine-4-carboxylic acid derivatives have been synthesized from l-cysteine hydrochloride using a suitable synthetic strategy, leading to compounds with inhibitory activity against influenza A neuraminidase . A one-pot, multicomponent synthesis approach has also been developed for the creation of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives10.

Molecular Structure Analysis

The molecular structure of 4-thiazolidinecarboxamide derivatives has been elucidated using various analytical techniques, including X-ray crystallography. The X-ray crystal structure of thiazolidine-4-carboxylic acid revealed the resonance stabilization of the unprotonated form, which contributes to its anomalously low basicity compared to non-sulfur-containing analogs like proline . The X-ray single crystal technique has also been employed to determine the Z/E potential isomerism configuration of synthesized derivatives .

Chemical Reactions Analysis

4-Thiazolidinecarboxamide derivatives undergo a range of chemical reactions, which are essential for their synthesis and modification. For example, thiazolidine-4-carboxylic acid can react with formaldehyde to form a condensation product, which has been shown to have anti-toxic effects, particularly on the liver . The reactivity of these compounds allows for the creation of a variety of derivatives with potential biological activities, such as antimicrobial and antifungal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-thiazolidinecarboxamide derivatives are influenced by their molecular structure. These compounds exhibit a range of activities, including antioxidant properties, as seen with thiazolidine-4-carboxylic acid, which has potential value in geriatric medicine . The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, with some demonstrating weak to moderate activity against Gram-negative bacteria and fungi . Additionally, the ability of thiazolidine-4-carboxylic acid to trap nitrites in vivo suggests its role in blocking the formation of carcinogenic N-nitroso compounds .

Scientific Research Applications

1. Antitumor Activities

4-Thiazolidinecarboxamide derivatives have been investigated for their potential as antitumor agents. For instance, the metabolism of RS-0481, a host-mediated antitumor activator derived from 4-Thiazolidinecarboxamide, was studied in rats and dogs, highlighting its metabolic pathways and the identification of metabolites (Iwabuchi et al., 1991). Additionally, the study of novel anticancer 4-thiazolidinone derivatives has shown that these compounds possess cytotoxic and proapoptotic properties, necessitating further investigation into their anticancer potential (Szychowski et al., 2017).

2. Antimicrobial and Antifungal Properties

Thiazolidine-2,4-dione carboxamide derivatives have shown promising antimicrobial and antifungal activities against various bacterial and fungal isolates, including Gram-positive and Gram-negative bacteria (Alhameed et al., 2019). Furthermore, the synthesis and study of antimicrobial properties of various 4-thiazolidinone derivatives have identified compounds with distinct antimicrobial effects, highlighting their potential use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).

3. Immunological Applications

2-Substituted thiazolidine-4-carboxamide derivatives have been synthesized, focusing on their potentially useful immunological properties. These derivatives were synthesized in a stereoselective manner and their structures were established using NMR methods and X-ray analysis (Refouvelet et al., 2000).

4. Influenza Neuraminidase Inhibitors

Some thiazolidine-4-carboxylic acid derivatives have been evaluated for their ability to inhibit neuraminidase of the influenza A virus, showing moderate inhibitory activity and potential for the development of new influenza NA inhibitors (Liu et al., 2011).

5. Geriatric Medicine

Thiazolidine-4-carboxylic acid has shown potential value in geriatric medicine. Studies suggest that it may slow the aging process in mammals and prolong their lifespan, with clinical applications primarily in the treatment of liver diseases and related gastrointestinal disturbances (Weber et al., 1982).

6. Modulation of Immune Response

RS-0481, a derivative of 4-thiazolidinecarboxamide, has been studied for its ability to modulate the immune response to tumors. It has shown promise in re-establishing the function of lymphoid cell populations impaired by the presence of a growing tumor (Kurakata et al., 2005).

properties

IUPAC Name

1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOMGEMZFLRFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433354
Record name 4-Thiazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinecarboxamide

CAS RN

103749-87-7
Record name 4-Thiazolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-Thiazolidinecarboxamide
Reactant of Route 3
4-Thiazolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-Thiazolidinecarboxamide
Reactant of Route 5
4-Thiazolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-Thiazolidinecarboxamide

Citations

For This Compound
28
Citations
M Cicek, F Aydogan, C Yolacan - Letters in Organic Chemistry, 2017 - ingentaconnect.com
… -phenyl-2-[(2S)-3phenyl-2-[(4R)-thiazolidine-4-carboxamido]propanamido]propanoate (6a) and (4R)-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamide (…
Number of citations: 4 www.ingentaconnect.com
S Kurakata, M Tomatsu, M Arai, H Arai… - Cancer Immunology …, 1991 - Springer
RS-0481, (4R)-3-benzoyl-N-[(1R)-phenylethyl]-4-thiazolidinecarboxamide, is a compound that can re-establish the function of certain lymphoid cell populations impaired by the …
Number of citations: 4 link.springer.com
H IWABUCHI, M IDA-ENOMOTO, T IKEDA… - Drug Metabolism and …, 1991 - jstage.jst.go.jp
… RS-0481((4R)-3-Benzoyl-NC(1R)-1-phenylethyl]-4-thiazolidinecarboxamide)は … by a novel synthetic compound, (4R)-3-benz oyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide …
Number of citations: 0 www.jstage.jst.go.jp
N Kobayashi, N Sato, Y Fujimura, T Kihara, K Sugita… - Acs Omega, 2018 - ACS Publications
… In the case of the TRH mimetic having the (4R)-4-thiazolidinecarboxamide moiety 68, both … As a result, l-prolinamide moiety 64, (4R)-4-thiazolidinecarboxamide moiety 68, (2S)-…
Number of citations: 15 pubs.acs.org
JA Xiao, CM Wang, J Wang, GC Ou, XY Zhang, H Yang - Tetrahedron, 2015 - Elsevier
… Furthermore, (4S)-N-2-pyridinyl-4-thiazolidinecarboxamide 2h, prepared via the similar synthetic pathway as that of 2e, was also considered to assemble novel sulfur-containing …
Number of citations: 3 www.sciencedirect.com
E KATO, K YAMAMOTO, T BABA… - Chemical and …, 1985 - jstage.jst.go.jp
Symmetrical disulfides (2a-m, 9, 13) were synthesized by oxidation or by a new reaction using ethyl α-bromomalonate from the corresponding thiazolidinecarboxylic acids containing a …
Number of citations: 10 www.jstage.jst.go.jp
GS Singh - Current Organic Chemistry, 2021 - ingentaconnect.com
… 3-phenyl-2[(2S)-3-phenyl-2-[(4R)-thiazolidine-4-carboxamido]pro-panamido] propanoate 34 and (4R)-N-[(2S)-1-(benzhydrylamino)-1-oxo-3phenyl-2-propyl]-4-thiazolidinecarboxamide …
Number of citations: 2 www.ingentaconnect.com
DC Humber, MJ Bamford, RC Bethell… - Journal of medicinal …, 1993 - ACS Publications
The Ca-symmetric diester 1 was identified by random screening as a novel inhibitor of HIV-1 proteinase. This led to the preparation of a series of related more potent amides from …
Number of citations: 25 pubs.acs.org
A Hishinuma, T Kobayashi, T Nishimura - International Journal of …, 1988 - Pergamon
Number of citations: 0
S Tsuru, N Shinomiya, M Taniguchi, M Tsugita… - International Journal of …, 1988 - Pergamon
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.